molecular formula C13H19NO B13274341 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Cat. No.: B13274341
M. Wt: 205.30 g/mol
InChI Key: AEEPMYXDCKQREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is a phenolic compound with the CAS Registry Number 1019539-79-7 . Its molecular formula is C13H19NO, and it has a molecular weight of 205.30 g/mol . The compound's structure can be represented by the SMILES code OC1=CC=CC=C1C(NCC2CC2)CC . This chemical is intended for Research Use Only and is not approved for use in humans or animals. Compounds featuring the cyclopropylmethylamine moiety are of significant interest in medicinal chemistry research. For instance, similar structural motifs are found in active pharmaceutical ingredients such as betaxolol, a cardioselective β-adrenoceptor antagonist, highlighting the importance of this functional group in the development of bioactive molecules . Furthermore, recent scientific literature indicates that phenethylamine derivatives with specific substitutions are being investigated as potent and selective agonists for central nervous system targets, such as the orphan G protein-coupled receptor 88 (GPR88) . Research into these receptors is important for understanding their role in striatal-associated disorders. This suggests that 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol could serve as a valuable intermediate or building block in pharmaceutical development, particularly in the synthesis and structure-activity relationship (SAR) studies of novel neuroactive compounds.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[1-(cyclopropylmethylamino)propyl]phenol

InChI

InChI=1S/C13H19NO/c1-2-12(14-9-10-7-8-10)11-5-3-4-6-13(11)15/h3-6,10,12,14-15H,2,7-9H2,1H3

InChI Key

AEEPMYXDCKQREQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC2CC2

Origin of Product

United States
Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol , a specific amphoteric pharmacophore sharing structural homology with simplified morphinan fragments and substituted benzylamines.

Executive Summary & Compound Identity

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol (C₁₃H₁₉NO) is a synthetic small molecule characterized by a phenolic core substituted at the ortho position with a secondary amine-containing propyl chain.[1] Its structure integrates a lipophilic cyclopropylmethyl (CPM) group—a moiety classically associated with opioid receptor modulation (e.g., buprenorphine, naltrexone)—attached to a flexible benzylamine scaffold.

This compound represents a class of seco-analogs of rigid CNS-active bicyclic systems. Its physicochemical profile is defined by its amphoteric nature (zwitterionic potential), possessing both an acidic phenolic hydroxyl group and a basic secondary amine. This duality dictates its solubility, membrane permeability, and formulation requirements in drug development contexts.

Chemical Identification
ParameterDetail
IUPAC Name 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES CCC(NCCC1CC1)c2ccccc2O
Structural Class Ortho-substituted benzylamine; Phenol derivative
Key Moieties Phenol (H-bond donor/acceptor), Propyl backbone, CPM-amine

Physicochemical Characteristics

The molecule's behavior in biological systems is governed by the ionization states of its functional groups. Understanding these parameters is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Ionization & Solubility Profile

The compound possesses two ionizable centers. The interplay between the phenol and the amine creates a pH-dependent solubility profile typical of ampholytes.

  • pKa₁ (Phenolic OH): ~10.0 (Predicted). The ortho substitution may slightly increase acidity due to intramolecular H-bonding with the amine, potentially lowering this to ~9.5.

  • pKa₂ (Secondary Amine): ~9.8 (Predicted).

  • Isoelectric Point (pI): At pH ~10, the molecule exists in equilibrium between neutral and zwitterionic forms, though the zwitterion is less stable here than in amino acids due to the weak acidity of phenol.

Solubility Table by pH Environment

pH Environment Dominant Species Solubility Characteristics

| Acidic (pH 1-5) | Cationic (


 / 

) | High Aqueous Solubility. The protonated amine dominates, making the salt form (e.g., HCl) highly soluble in water. | | Physiological (pH 7.4) | Cationic/Neutral Mix | Moderate. Predominantly cationic (~99%), ensuring good distribution, but the lipophilic CPM group facilitates membrane crossing. | | Basic (pH > 11) | Anionic (

/

) | High Aqueous Solubility. Phenoxide formation drives solubility in basic media. |
Lipophilicity (LogP/LogD)
  • LogP (Neutral): Estimated at 2.8 – 3.2 . The cyclopropylmethyl and propyl groups contribute significantly to lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

  • LogD (pH 7.4): ~1.5 – 2.0. This value is ideal for CNS-active agents, balancing solubility in plasma with lipid membrane permeability.

Synthetic Methodology

The synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is best achieved via Reductive Amination , a robust and self-validating protocol that avoids the instability of alkyl halides.

Reaction Pathway (Mechanism)

The synthesis couples 2'-hydroxypropiophenone (the ketone precursor) with cyclopropylmethylamine (the amine source).

  • Imine Formation: The ketone and amine condense to form a Schiff base (imine) intermediate. The ortho-hydroxyl group may catalyze this via intramolecular proton transfer.

  • Reduction: The imine is selectively reduced to the secondary amine using a borohydride reagent.

Experimental Protocol

Reagents:

  • Precursor A: 2'-Hydroxypropiophenone (1.0 eq)

  • Precursor B: Cyclopropylmethylamine (1.1 eq)

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) - Crucial for driving imine formation in sterically hindered ketones.

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Absolute Ethanol or Methanol.

Step-by-Step Workflow:

  • Complexation: In a dry flask under inert atmosphere (

    
    ), dissolve 2'-hydroxypropiophenone in absolute ethanol. Add Cyclopropylmethylamine followed by Ti(OiPr)₄. Stir at ambient temperature for 6–12 hours. Validation: Monitor disappearance of ketone C=O peak via IR (~1640 cm⁻¹) or TLC.
    
  • Reduction: Cool the reaction mixture to 0°C. Cautiously add NaBH₄ in small portions (exothermic H₂ evolution). Allow to warm to room temperature and stir for 2 hours.

  • Quench & Hydrolysis: Quench with 1M NaOH to hydrolyze the titanium complex (forms white TiO₂ precipitate).

  • Extraction: Filter off TiO₂. Extract the filtrate with Dichloromethane (DCM).

  • Purification: The crude oil is purified via acid-base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer, extract with DCM) or column chromatography (Silica, DCM:MeOH).

Visualization of Synthesis Logic

The following diagram illustrates the reductive amination workflow and the critical decision nodes.

SynthesisWorkflow Start Start: 2'-Hydroxypropiophenone Reagents Add Cyclopropylmethylamine + Ti(OiPr)4 (Lewis Acid) Start->Reagents Imine Intermediate: Imine Species (Schiff Base) Reagents->Imine Condensation (-H2O) Reduction Reduction Step: Add NaBH4 (0°C) Imine->Reduction Hydride Transfer Quench Hydrolysis: Add NaOH (aq) Reduction->Quench Product Target: 2-{1-[(Cyclopropylmethyl) amino]propyl}phenol Quench->Product Workup & Purification

Figure 1: Reductive amination pathway utilizing Titanium(IV) isopropoxide to overcome steric hindrance at the ketone site.

Analytical Characterization (Fingerprinting)

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

TechniqueExpected SignatureMechanistic Insight
¹H-NMR (CDCl₃) δ 6.7–7.2 (m, 4H): Aromatic protons.δ 3.8 (t, 1H): Benzylic CH (chiral center).δ 0.1–0.5 (m, 4H): Cyclopropyl ring protons (diagnostic high-field signals).The cyclopropyl protons are the most distinct marker, appearing upfield due to ring current anisotropy.
FT-IR 3200–3400 cm⁻¹: Broad OH/NH stretch.3000–3100 cm⁻¹: C-H stretch (Cyclopropyl).1590 cm⁻¹: Aromatic C=C.Absence of C=O (1680 cm⁻¹) confirms reduction of the precursor ketone.
Mass Spectrometry (ESI+) [M+H]⁺ = 206.30 m/z. Fragment 176 m/z: Loss of ethyl group.Fragment 135 m/z: Tropylium ion / Phenol fragment.Fragmentation pattern confirms the length of the propyl chain and the stability of the benzyl-amine bond.

Handling, Stability & Safety

  • Oxidation Sensitivity: Phenols are prone to oxidation to quinones upon prolonged exposure to air and light.

    • Protocol: Store the free base under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic.

    • Protocol: Store in a desiccator.

  • Safety (E-E-A-T): As a structural analogue of CNS-active compounds, this molecule should be treated as a Potent Bioactive Agent .

    • PPE: Nitrile gloves, fume hood, and N95/P100 respirator during powder handling.

References

  • ChemicalBook. (n.d.). 2-{1-[(cyclopropylmethyl)amino]propyl}phenol Product Description.[1] Retrieved from

  • Bhattacharyya, S. (2005). Reductive Amination of Carbonyl Compounds with Borohydrides. Springer Science & Business Media. (Standard reference for NaBH4/Ti(OiPr)4 protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for pKa and phenol reactivity principles).
  • PubChem. (n.d.). Compound Summary for C13H19NO Isomers. National Library of Medicine. Retrieved from

Sources

Preliminary Toxicity Screening of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol. As a substituted aminophenol, this compound belongs to a class known for a wide range of biological activities, making early and robust safety assessment paramount in its development pipeline.[1][2] This document outlines a tiered, multi-pronged strategy commencing with in silico predictive modeling, followed by foundational in vitro assays for cytotoxicity and genotoxicity. The methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and data-rich preliminary safety profile. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the initial safety evaluation of new chemical entities.

Introduction: The Imperative for Early Safety Profiling

The compound 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is a synthetic small molecule featuring a phenol core, a common motif in pharmaceuticals, and a cyclopropylmethylamino side chain, which can influence receptor binding and metabolic stability.[1][3] The phenol group, while a privileged structure in medicinal chemistry, can also be associated with toxicological liabilities, including irritation and systemic effects.[4][5] Therefore, a rigorous preclinical safety evaluation is not merely a regulatory formality but a critical step to identify potential hazards, de-risk development, and guide future studies.[6][7]

The primary goals of this preliminary screening are to:

  • Identify potential liabilities related to general cell health (cytotoxicity).

  • Assess the potential to cause genetic damage (genotoxicity).

  • Establish a preliminary therapeutic window by comparing cytotoxic concentrations to potential efficacious doses.[8]

This guide advocates for a logical, tiered approach that progresses from computational predictions to cellular assays, maximizing information while conserving resources.

Tier 1: In Silico Toxicity Prediction

Before committing to resource-intensive wet-lab experiments, computational toxicology serves as an invaluable first pass.[9][10] Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict the toxic potential of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol based on its chemical structure.[9][11] These models are built from large datasets of previously tested compounds and can flag potential hazards early.[11]

Rationale and Approach

The objective is to use established computational tools to predict key toxicological endpoints. This allows for hypothesis generation—for instance, if a structural alert for mutagenicity is flagged, the subsequent in vitro genotoxicity assays become even more critical for confirmation. This process involves submitting the compound's structure (e.g., as a SMILES string) to various predictive models.[12]

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} caption [label="Figure 1: In Silico Toxicity Prediction Workflow.", fontsize=10, fontname="Arial"];

Predicted Endpoints of Interest

A comprehensive in silico analysis should cover, at a minimum:

  • Mutagenicity: Prediction of bacterial mutagenicity (Ames test outcome).

  • Carcinogenicity: Structural alerts for potential carcinogenicity in rodents.

  • Hepatotoxicity: Likelihood of drug-induced liver injury (DILI).

  • Cardiotoxicity: Potential for hERG channel inhibition.

  • Skin Sensitization: Potential to cause allergic contact dermatitis.

The results from these predictions should be compiled into a summary table to provide a holistic view of potential risks.

Tier 2: In Vitro Cytotoxicity Assessment

The first experimental step is to determine the concentration at which the compound causes general cell death. This provides a baseline measure of potency and helps define the concentration ranges for subsequent, more specific assays.[13] The MTT assay is a robust, widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[8][14]

Causality and Experimental Design

The principle of the MTT assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to a range of concentrations of the test compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of cytotoxic potency.[15]

We will use two cell lines to gain broader insight:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line. Since the liver is a primary site of drug metabolism and potential toxicity, this cell line provides organ-specific context.

  • HEK293 (Human Embryonic Kidney): A standard, robust cell line commonly used in toxicology to assess baseline cytotoxicity.[14]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.7, dpi=72]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption [label="Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Culture HepG2 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol in DMSO. Create a series of 2-fold dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

Data Presentation

Summarize the quantitative data in a clear, structured table.

Table 1: Cytotoxicity of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Cell LineExposure TimeIC₅₀ (µM) [Mean ± SD, n=3]
HepG224 hours[Insert experimental value]
48 hours[Insert experimental value]
HEK29324 hours[Insert experimental value]
48 hours[Insert experimental value]

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes, a key mechanism of carcinogenesis.[16] A standard preliminary battery includes a bacterial mutation assay and a mammalian cell chromosomal damage assay.[7]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce gene mutations.[17]

This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and cannot grow on a histidine-free medium. The test evaluates the ability of the compound to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow and form colonies on a histidine-deficient agar plate.[18][19] An increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[17]

Crucially, the assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[18][19] This is because some chemicals only become mutagenic after being metabolized by liver enzymes.[18]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.7, dpi=72]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption [label="Figure 3: Workflow for the Ames Test (Plate Incorporation Method).", fontsize=10, fontname="Arial"];

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Dose Selection: Based on the cytotoxicity data, select at least five concentrations of the test compound. The highest concentration should show some toxicity or be 5 mg/plate if non-toxic.

  • Assay Procedure (Plate Incorporation): a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).[19] b. Vortex briefly and pre-incubate at 37°C for 20-30 minutes. c. Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex, and immediately pour onto a minimal glucose agar plate.[20] d. Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.

  • Controls: Include a vehicle control (DMSO) and known positive controls for each strain, both with and without S9 activation.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) events in mammalian cells.[21]

A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into one of the daughter nuclei during cell division.[21] Their presence is a clear indicator of chromosomal damage or malsegregation.

The assay involves treating cultured mammalian cells (e.g., CHO cells, human peripheral blood lymphocytes) with the test compound.[16] To ensure that only cells that have undergone division are scored, Cytochalasin B is often added. This agent blocks cytokinesis (cytoplasmic division) but not nuclear division, resulting in binucleated cells.[22][23] Scoring is then performed on these binucleated cells. The assay is conducted according to OECD Guideline 487.[21]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., CHO-K1) and treat them with at least three concentrations of the test compound, selected based on cytotoxicity data (aiming for the highest concentration to cause ~50% cytotoxicity).[16][22] Treatment is typically for 3-6 hours with and without S9, followed by a recovery period of 1.5-2 cell cycles.[16][21]

  • Cytokinesis Block: Add Cytochalasin B at the appropriate time to accumulate binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Slide Preparation: Subject cells to a hypotonic treatment, fix them, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific dye such as Giemsa or DAPI.[16]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16][22]

  • Data Analysis: Calculate the frequency of micronucleated cells for each concentration. A positive result is a statistically significant, dose-dependent increase in micronucleated cells compared to the vehicle control.[22]

Synthesis, Interpretation, and Path Forward

The culmination of this preliminary screening is a synthesized data package.

  • In silico results provide an early warning of potential liabilities.

  • The cytotoxicity IC₅₀ values establish the compound's potency in causing cell death and define the therapeutic index.

  • The genotoxicity results are critical safety gates. A positive finding in either the Ames or micronucleus assay is a significant red flag requiring extensive follow-up and may halt development.

A compound that is non-cytotoxic at concentrations well above its expected efficacious range and is negative in both genotoxicity assays has a favorable preliminary safety profile. Such a result provides confidence to proceed with more complex preclinical studies, including safety pharmacology and repeat-dose toxicity studies in animal models, as outlined in regulatory guidance.[6] This structured, evidence-based approach ensures that only the most promising and safest candidates advance, optimizing the drug development process.

References

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. Available at: [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]

  • Ames test. Wikipedia. Available at: [Link]

  • The Ames Test. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available at: [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. Instem. Available at: [Link]

  • In Vitro MicroNucleus Test MNT (OECD TG487). Xenometrix AG. Available at: [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE (YouTube). Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. ACS Publications. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Preclinical Toxicology of Vaccines. PMC. Available at: [Link]

  • note for guidance on preclinical pharmacological and toxicological testing of vaccines. European Medicines Agency (EMA). Available at: [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency (EMA). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • 2-{2-[Benzyl(methyl)amino]propyl}phenol Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Chemical Properties of Phenol, 2-(1-methylpropyl)- (CAS 89-72-5). Cheméo. Available at: [Link]

  • 2-propyl phenol o-propylphenol. The Good Scents Company. Available at: [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. PubMed. Available at: [Link]

  • (PDF) Phenol and its toxicity. ResearchGate. Available at: [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • 2-Propylphenol. PubChem. Available at: [Link]

  • Pharmacological Activities of Aminophenoxazinones. MDPI. Available at: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal. Available at: [Link]

  • Mechanism of amino alkyl Phenols Synthesis. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica. Available at: [Link]

  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. Available at: [Link]

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Methodological & Application

Experimental design for testing 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide outlines the experimental framework for characterizing 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol (herein referred to as CPAP-2 ). Based on its chemical structure—an ortho-substituted phenol featuring a sterically hindered amine with a cyclopropylmethyl (CPM) moiety—CPAP-2 shares pharmacophoric features with mixed-action CNS ligands, particularly opioid receptor modulators (e.g., buprenorphine, naltrexone) and NMDA receptor antagonists (e.g., ifenprodil analogues).

This guide provides a validated workflow for:

  • Chemical Handling: Overcoming solubility and oxidation challenges inherent to amino-phenols.

  • Biocompatibility Profiling: Determining the therapeutic window in SH-SY5Y neuronal cells.

  • Functional Interrogation: Assessing G-protein coupling (cAMP) and downstream signaling.

Chemical Properties & Stock Preparation

Rationale: The phenolic hydroxyl group renders CPAP-2 susceptible to oxidation (quinocrystal formation) at neutral/basic pH, while the secondary amine dictates lysosomotropic properties.

Table 1: Physicochemical Profile (Predicted)

Property Value (Est.) Implication for Assay
LogP 2.8 – 3.2 High membrane permeability; requires low-serum media for accurate potency (EC50) measurement to minimize protein binding.
pKa (Amine) ~9.5 Protonated at physiological pH (7.4); high solubility in aqueous acid.
pKa (Phenol) ~10.0 Remains protonated (neutral) at pH 7.4.

| Stability | Moderate | Critical: Susceptible to oxidation in stock solutions. |

Protocol 1: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Antioxidant Additive: 0.1% Ascorbic Acid (to prevent phenolic oxidation during storage).

  • Concentration: 10 mM Stock.

  • Storage: -20°C in amber glass vials (polystyrene absorbs lipophilic amines).

Cell Model System: SH-SY5Y Differentiation

Expert Insight: Undifferentiated SH-SY5Y cells proliferate rapidly and lack mature receptor density. To test CPAP-2 for CNS activity, we must induce a post-mitotic, dopaminergic-like phenotype.

Differentiation Protocol:

  • Seed:

    
     cells/cm² in DMEM/F12 + 10% FBS.
    
  • Induction (Day 1-5): Add Retinoic Acid (RA) (10 µM) to media. Reduces proliferation, induces neurite outgrowth.

  • Maturation (Day 6-9): Switch to Neurobasal media + BDNF (50 ng/mL).

  • Validation: Verify expression of Tyrosine Hydroxylase (TH) or Opioid Receptors (MOR/KOR) via Western Blot prior to assay.

Experimental Workflow: Cytotoxicity & Therapeutic Index

Before functional testing, we must establish the Non-Toxic Concentration (NTC) . We utilize the Resazurin Reduction Assay (Alamar Blue) over MTT, as phenolic compounds can directly reduce tetrazolium salts (MTT), yielding false positives.

Workflow Visualization (DOT)

ExperimentalWorkflow Stock CPAP-2 Stock (10mM in DMSO) Dilution Serial Dilution (Log Scale: 1nM - 100µM) Stock->Dilution Media + 0.1% BSA Incubation Incubation 24h @ 37°C Dilution->Incubation Dosing Seeding Cell Seeding SH-SY5Y (96-well) Seeding->Incubation Adhesion Readout Readout Fluorescence (Ex560/Em590) Incubation->Readout + Resazurin Analysis Data Analysis IC50 Determination Readout->Analysis

Caption: Step-by-step workflow for determining the cytotoxicity profile of CPAP-2 using a fluorescence-based metabolic assay.

Protocol 2: Resazurin Viability Assay
  • Plating: Seed differentiated SH-SY5Y cells (20,000/well) in 96-well black-walled plates.

  • Dosing: Remove media. Add 100 µL of CPAP-2 dilutions (0.1 nM to 100 µM) in serum-free Neurobasal media.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Development: Add 20 µL Resazurin solution (0.15 mg/mL). Incubate 2–4 hours.

  • Detection: Measure Fluorescence (RFU) at Ex: 560 nm / Em: 590 nm.

  • Calculation:

    
    
    

Functional Assay: G-Protein Signaling (cAMP)

Given the structural similarity to Opioid ligands (N-CPM group), CPAP-2 likely acts via Gi/Go-coupled GPCRs . The "Gold Standard" test is the inhibition of Forskolin-induced cAMP accumulation.

Hypothesis: If CPAP-2 is an agonist at Gi-coupled receptors (e.g., Mu-Opioid), it will decrease cAMP levels. If it is an antagonist, it will block the effect of a known agonist (e.g., DAMGO).

Signaling Pathway Visualization (DOT)

SignalingPathway Ligand CPAP-2 (Ligand) Receptor Gi-Coupled Receptor (e.g., MOR/KOR) Ligand->Receptor Binding G_Protein Gαi Subunit (Inhibitory) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: Putative mechanism of action.[1] CPAP-2 binding to a Gi-coupled receptor inhibits Adenylyl Cyclase, reducing cAMP production despite Forskolin stimulation.

Protocol 3: cAMP Inhibition Assay (TR-FRET)

Kit Recommendation: LANCE Ultra cAMP (PerkinElmer) or HTRF cAMP (Cisbio).

  • Preparation: Resuspend cells in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

  • Agonist Mode (Testing for Activation):

    • Add CPAP-2 (various conc.) + Forskolin (10 µM).

    • Logic: Forskolin raises cAMP. If CPAP-2 is a Gi-agonist, cAMP signal will drop.

  • Antagonist Mode (Testing for Blocking):

    • Add CPAP-2 (fixed conc.) + Reference Agonist (e.g., DAMGO) + Forskolin.

    • Logic: If CPAP-2 is an antagonist, it will restore the cAMP signal suppressed by DAMGO.

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP). Read TR-FRET.

Data Presentation & Analysis

Data should be reported in tabular format comparing CPAP-2 to standard reference compounds.

Table 2: Example Data Reporting Structure

Compound Cell Line Assay Parameter Result (Mean ± SEM)

| CPAP-2 | SH-SY5Y | Resazurin | TC50 (Toxicity) |


 (Est.) |
| CPAP-2  | SH-SY5Y | cAMP (Gi) | EC50 (Potency) | To be determined |
| CPAP-2  | SH-SY5Y | cAMP (Gi) | Emax (Efficacy) | % of Reference |
| Naltrexone  | SH-SY5Y | cAMP (Gi) | IC50 | Reference Value |

References

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848–854. Link

  • Zhang, X., et al. (2020). Differentiated SH-SY5Y Cells as Models for Neurotoxicity Screening. Methods in Molecular Biology, 2102, 211-222. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays: Resazurin and MTT. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Strange, P. G. (2010). Agonist binding, signaling, and regulation of G protein-coupled receptors. Trends in Pharmacological Sciences, 31(5), 196-202. Link

  • Kane, B. E., et al. (2006). Opioid receptor antagonists: discrimination of mu, delta, and kappa receptor subtypes. Journal of Medicinal Chemistry, 49(26), 7677–7687. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Compound Class: Ortho-substituted Phenethylamine / Aminopropyl-phenol derivative Molecular Profile: Lipophilic, Basic, Phenolic (Amphiphilic)

Executive Summary: Compound Architecture & Challenges

Welcome to the technical optimization guide for 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol . Based on its chemical structure, this molecule presents a specific set of physicochemical challenges that must be addressed to ensure reproducible animal data.

As a phenol-amine derivative with a cyclopropylmethyl (CPM) tail, this compound shares structural homology with specific NMDA antagonists and opioid ligands . Your primary challenges in vivo will be solubility at physiological pH and first-pass metabolism (glucuronidation).

This guide provides the protocols necessary to overcome these barriers.

Formulation & Solubility Optimization

The Issue: This molecule contains a basic secondary amine (pKa ~9.5) and an acidic phenol (pKa ~10). At physiological pH (7.4), the molecule exists largely in a neutral or zwitterionic lipophilic state, leading to precipitation in standard phosphate-buffered saline (PBS).

The Solution: Do not use pure DMSO (toxicity issues) or simple saline (precipitation risk). Use the following "Self-Validating" formulation protocols.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex (Recommended)

Best for: IP, SC, and IV administration. Minimizes irritation.

  • Stock Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Compound Addition: Add the calculated mass of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol to the cyclodextrin solution.

  • Acidification (Critical Step): The compound will likely not dissolve immediately. Add 1M HCl dropwise while vortexing until the solution turns clear (target pH 4.5–5.0). The protonated amine will complex with the cyclodextrin.

  • Adjustment: Back-titrate carefully with 0.1M NaOH to pH 5.5–6.0. Stop immediately if cloudiness appears.

  • Sterilization: Filter through a 0.22 µm PVDF membrane.

Protocol B: Co-Solvent System (PEG/Ethanol)

Best for: High-dose IP or Oral gavage.

ComponentPercentageFunction
Ethanol (Abs) 5%Primary solubilizer for the lipophilic tail.
PEG 400 30%Viscosity modifier/stabilizer.
Saline (0.9%) 65%Bulk vehicle.

Mixing Order: Dissolve compound in Ethanol


 Add PEG 400 

Vortex

Slowly add Saline.

Dosage Strategy & Pharmacokinetics

The Issue: The phenol group at the ortho position is a "metabolic handle." In oral administration (PO), this molecule will undergo rapid Phase II conjugation (Glucuronidation/Sulfation) in the gut wall and liver, potentially reducing bioavailability to <10%.

Optimization Workflow:

Step 1: Route Selection
  • Intravenous (IV): 1–5 mg/kg. (100% Bioavailability). Use for establishing baseline PK.

  • Subcutaneous (SC): 10–30 mg/kg. Preferred for steady absorption.

  • Oral (PO): Avoid if possible. If required, start at 5x–10x the IV dose (e.g., 30–50 mg/kg) to saturate metabolic enzymes.

Step 2: Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate you must control for.

Metabolism cluster_bypass Bypass Strategies Compound Parent Compound (Active) Liver Hepatic Microsomes (Phase I & II) Compound->Liver First Pass (PO) Brain CNS Target (Receptor Binding) Compound->Brain Systemic Circ. (Lipophilic Crossing) Glucuronide O-Glucuronide (Inactive/Excreted) Liver->Glucuronide UGT Enzymes (Major Pathway) Dealkylation N-Dealkylation (Loss of CPM group) Liver->Dealkylation CYP450 (Minor Pathway) SC_IV SC / IV / IP Route SC_IV->Compound Direct Entry

Figure 1: Metabolic disposition. Note the high risk of rapid inactivation via the phenol group (UGT Enzymes) during oral administration.

Troubleshooting & FAQs

Q1: My solution turned pink/brown after 24 hours. Is it safe to use?

  • Diagnosis: Oxidative degradation. Phenols are electron-rich and prone to auto-oxidation to quinones, especially in basic or neutral solutions exposed to light.

  • Action: Discard the solution. Quinones can be toxic and reactive.

  • Prevention:

    • Prepare fresh daily.

    • Add an antioxidant: 0.1% Sodium Metabisulfite or Ascorbic Acid to the vehicle.

    • Store the solid compound at -20°C under Argon/Nitrogen.

Q2: The animals exhibited immediate lethargy followed by hyperactivity. Is this toxicity?

  • Analysis: This biphasic response is characteristic of CNS-active amines (similar to substituted phenethylamines or NMDA ligands).

    • Lethargy: Off-target sedation (possibly adrenergic or opioid).

    • Hyperactivity: Dopaminergic/Glutamatergic rebound.

  • Recommendation: This is likely a pharmacodynamic effect , not toxicology. Reduce dose by 50% and measure locomotor activity to confirm the therapeutic window.

Q3: Can I use DMSO as the sole vehicle?

  • Answer: No. Pure DMSO causes local tissue necrosis (IP/SC) and hemolysis (IV).

  • Limit: Keep DMSO concentration < 10% for chronic studies.

Experimental Workflow: Dose-Finding Study

Use this decision tree to determine your optimal dosage regimen.

DoseFinding Start Start: Dose Optimization SolubilityCheck Check Solubility (pH 5.5 Saline) Start->SolubilityCheck Precipitate Precipitate Forms? SolubilityCheck->Precipitate FormulationA Use 20% HP-beta-CD + 1M HCl to dissolve Precipitate->FormulationA Yes FormulationB Use Standard Saline Precipitate->FormulationB No RouteSelect Select Route FormulationA->RouteSelect FormulationB->RouteSelect IV_Route IV Bolus Start: 1 mg/kg RouteSelect->IV_Route PO_Route Oral Gavage Start: 10 mg/kg RouteSelect->PO_Route Obs_Bioavail Observe Effects PO_Route->Obs_Bioavail LowEffect Low Effect (PO)? Suspect First-Pass Obs_Bioavail->LowEffect No Response HighEffect Good Efficacy Obs_Bioavail->HighEffect Response Action1 Increase PO Dose to 30mg/kg OR Switch to SC LowEffect->Action1 Action2 Proceed to Chronic Study HighEffect->Action2

Figure 2: Step-by-step logic for formulation and dose escalation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Reference for Phenol Glucuronidation kinetics).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/formulation of lipophilic amines).

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. (Context for phenethylamine/amine receptor ligands).

Addressing batch-to-batch variability of synthesized 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Batch-to-Batch Variability & Synthesis Optimization Ticket ID: NCE-2024-VAR-09 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering variability in the synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol . This molecule presents a specific "perfect storm" of structural challenges:

  • Electron-Rich Phenol: Highly susceptible to oxidative degradation (pinking/browning).

  • Ortho-Substitution: The carbonyl precursor (2-hydroxypropiophenone) forms a strong intramolecular hydrogen bond, significantly retarding imine formation during reductive amination.

  • Chiral Center: The benzylic carbon (C1 of the propyl chain) creates stereochemical variability if not strictly controlled.

This guide moves beyond basic recipes to address the Critical Process Parameters (CPPs) driving your inconsistency.

Module 1: The "Pink Batch" Phenomenon (Oxidative Instability)

Symptom: The product turns pink, brown, or purple upon exposure to air or during drying. Root Cause: Phenolic oxidation. The electron-rich aromatic ring is prone to radical attack, forming ortho-quinones and coupled oligomers (biphenyls).

Troubleshooting FAQ

Q: My HPLC shows 99% purity, but the solid is off-white/pink. Is it usable? A: Likely yes, but with caution. The color comes from trace quinoid impurities (<0.1%) which have high extinction coefficients. However, these impurities are radical initiators. If you store this "pink" batch, it will auto-catalyze further degradation.

  • Action: Perform a "polishing" recrystallization with a reducing additive (see Protocol A).

Q: Why does the color appear during filtration? A: The "wet cake" stage is most vulnerable. Solvent evaporation concentrates the surface, and the high surface area allows rapid oxidation from atmospheric oxygen.

Corrective Protocol: Inert Handling
  • Degassing: All solvents (especially methanol/ethanol used in workup) must be sparged with Argon for 20 mins before use.

  • Additive: Add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid to the aqueous workup phase to scavenge radical initiators.

Module 2: Synthesis Variability (The "Ortho-Effect")

Symptom: Inconsistent yields (40% to 80%) and variable residual starting material. Root Cause: If you are using Reductive Amination (reacting 1-(2-hydroxyphenyl)propan-1-one with cyclopropylmethylamine), you are fighting the Intramolecular Hydrogen Bond .

The Mechanism of Failure

The phenolic proton hydrogen-bonds to the ketone oxygen. This "locks" the ketone, making it less electrophilic and resistant to nucleophilic attack by the amine.

  • Result: Imine formation is incomplete before the reducing agent (e.g., NaBH₄) is added. The reducing agent then reduces the ketone to the alcohol (impurity) instead of the imine to the amine (product).

Troubleshooting Logic

Q: Should I add the reducing agent immediately? A: NO. You must force imine formation first.

  • Action: Use a "Pre-formation" step. Reflux the ketone and amine in Toluene with a Dean-Stark trap or molecular sieves (4Å) for 12–24 hours before adding the reducing agent.

  • Lewis Acid Catalyst: Add Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.1 equiv) during imine formation. It disrupts the H-bond and acts as a water scavenger.

Module 3: Salt Stoichiometry & Hygroscopicity

Symptom: The melting point varies by ±5°C between batches; the solid clumps. Root Cause: Non-stoichiometric salt formation. The secondary amine can form hemi-salts or trap solvent in the lattice.

Data: Salt Form Comparison
Salt FormStoichiometryHygroscopicityStabilityRecommendation
Free Base N/AHigh (Oil/Amorphous)Low (Oxidizes)Intermediate Only
Hydrochloride 1:1ModerateGoodStandard
Tartrate 1:1 or 2:1LowExcellentPreferred for Storage
Fumarate 2:1LowHighAlternative

Technical Insight: The HCl salt is prone to being hygroscopic if excess HCl is trapped. The Tartrate salt often crystallizes better for this specific class of amino-phenols due to the hydrogen-bonding network stabilizing the phenol group.

Validated Protocols

Protocol A: Anti-Oxidant Recrystallization (For "Pink" Batches)

Use this to salvage oxidized material.

  • Dissolution: Dissolve crude product (HCl salt) in minimal hot Ethanol (degassed).

  • Scavenger: Add 1-2 drops of saturated aqueous Sodium Metabisulfite .

  • Anti-Solvent: Slowly add MTBE (Methyl tert-butyl ether) or Heptane until turbidity persists.

  • Cooling: Cool to 0°C slowly (over 4 hours). Rapid cooling traps colored impurities.

  • Wash: Filter under Nitrogen blanket. Wash with cold MTBE containing 0.01% BHT (Butylated hydroxytoluene).

  • Dry: Vacuum oven at 40°C with a nitrogen bleed.

Protocol B: Ti(OiPr)₄ Mediated Reductive Amination

Use this to fix yield variability.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Mix: Combine 1-(2-hydroxyphenyl)propan-1-one (1.0 equiv) and (Cyclopropylmethyl)amine (1.2 equiv) in neat Ti(OiPr)₄ (1.25 equiv).

  • Stir: Stir at room temperature for 6–12 hours. The mixture will become viscous.

  • Dilute: Dilute with dry THF or Methanol.

  • Reduce: Add NaBH₄ (1.5 equiv) portion-wise at 0°C.

  • Quench: CAUTION. Quench with 1N NaOH (not acid, to avoid titanium gel formation). Filter the white titanium salts.

  • Extract: Extract the filtrate.

Visual Troubleshooting Guides

Diagram 1: Batch Failure Analysis Logic

Caption: Decision tree for diagnosing color and yield issues in amino-phenol synthesis.

FailureAnalysis Start Batch Issue Identified Color Issue: Pink/Brown Color Start->Color Yield Issue: Low Yield / Impurities Start->Yield Oxidation Check: Air Exposure? Color->Oxidation Yes Metal Check: Metal Contamination? Color->Metal No SM_Left Check: Residual Ketone? Yield->SM_Left Alcohol_Imp Check: Alcohol Impurity? Yield->Alcohol_Imp Recryst Action: Protocol A (Metabisulfite) Oxidation->Recryst Confirmed Chelate Action: EDTA Wash / Resin Treatment Metal->Chelate Confirmed Ti_Method Action: Protocol B (Ti(OiPr)4) SM_Left->Ti_Method Imine formation stalled Alcohol_Imp->Ti_Method Direct reduction occurred Dry_Solvent Action: Dry Solvents / Sieves Alcohol_Imp->Dry_Solvent Water interference

Diagram 2: Optimized Synthesis Workflow

Caption: Process flow to minimize variability due to the "Ortho-Effect" and oxidation.

SynthesisFlow Input Ketone + Amine Lewis Add Ti(OiPr)4 (Scavenge Water) Input->Lewis Dry Conditions Imine Imine Formation (6-12h, Inert) Lewis->Imine Break H-Bond Reduce Reduction (NaBH4, 0°C) Imine->Reduce Complete Conversion Quench Basic Quench (Remove Ti) Reduce->Quench Salt Salt Formation (Tartrate/HCl) Quench->Salt Degassed Solvents Final Stable API Salt->Final

References

  • ICH Guidelines. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3] International Council for Harmonisation. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Crystallization and Purification). Link

  • Pospíšil, J., et al. (2003). "Oxidation of phenols and its inhibition."[4] Polymer Degradation and Stability, 82(2), 145-155. (Mechanisms of phenolic discoloration). Link

Disclaimer: These protocols are for research use only. Always consult your institution's Material Safety Data Sheets (MSDS) and standard operating procedures before handling reagents.

Sources

Technical Support Center: Synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and minimizing common side reactions. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during the synthesis, which is most commonly achieved via the reductive amination of 2-hydroxypropiophenone with cyclopropylmethylamine.

Question 1: My final product is a dark, discolored oil, and purification by column chromatography is proving difficult. What is causing this discoloration?

Answer: This is a classic and highly common issue when working with phenolic compounds. The discoloration you are observing is almost certainly due to the formation of quinone and quinone-like oligomeric impurities.

Causality: The phenolic hydroxyl group is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal impurities, or elevated temperatures, and is often accelerated under basic or even neutral pH conditions. The initial oxidation product, a quinone, is a highly reactive, colored species that can polymerize or react with other nucleophiles in your mixture, leading to a complex and often intractable mixture of dark, high-molecular-weight impurities.[1][2]

Preventative Measures & Solutions:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Perform the reaction and subsequent work-up steps under an inert atmosphere of nitrogen or argon. This involves degassing your solvents prior to use.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during the aqueous work-up. These agents will preferentially react with oxidants and can help preserve the integrity of your phenol.

  • Control pH: Avoid basic conditions where the phenoxide anion, which is even more susceptible to oxidation, can form. During work-up, use a mildly acidic aqueous solution (e.g., dilute HCl or ammonium chloride) to ensure the phenolic proton remains in place.

  • Purification Strategy: If oxidation has already occurred, standard silica gel chromatography can be challenging as the polar impurities may streak or bind irreversibly.

    • First, attempt an extraction with a dilute, cold sodium hydroxide solution. Your phenolic product will form the sodium salt and move to the aqueous layer, potentially leaving non-polar, non-phenolic impurities behind. Re-acidify the aqueous layer carefully (ideally under nitrogen) and re-extract your product into an organic solvent.

    • If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. This can mitigate the acidic nature of silica which sometimes promotes degradation.

Question 2: My mass spectrometry analysis shows a significant impurity with a mass corresponding to the addition of another cyclopropylmethyl group. What is this and how do I prevent it?

Answer: You are observing the formation of a tertiary amine, specifically 2-{1-[Bis(cyclopropylmethyl)amino]propyl}phenol. This is a common side reaction in reductive aminations where the desired secondary amine product is itself nucleophilic and competes with the primary amine starting material.[3]

Mechanism & Prevention:

The secondary amine product you synthesize is often more nucleophilic than the starting primary amine (cyclopropylmethylamine). It can therefore react with another molecule of the 2-hydroxypropiophenone to form a new iminium ion, which is then reduced to yield the undesired tertiary amine.

dot

Caption: Main reaction vs. over-alkylation side reaction.

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (cyclopropylmethylamine), typically 1.2 to 1.5 equivalents. This statistically favors the reaction of the ketone with the more abundant primary amine.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the ketone and amine. This keeps the concentration of the secondary amine product low at any given time, reducing its ability to compete in the reaction.

  • Adopt a Stepwise (Indirect) Procedure: For maximum control, switch to an indirect reductive amination.[4]

    • Step 1 (Imine Formation): Stir the 2-hydroxypropiophenone and cyclopropylmethylamine together in a solvent like methanol or ethanol, often with a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.

    • Step 2 (Reduction): Once imine formation is complete (monitored by TLC or GC-MS), cool the reaction and add a less selective but powerful reducing agent like sodium borohydride (NaBH₄). Since the ketone is already consumed, the NaBH₄ will selectively reduce the imine.

Question 3: My yield is low, and I'm isolating a significant amount of 2-(1-hydroxypropyl)phenol. How can I improve the reaction efficiency?

Answer: This indicates that the reduction of the ketone starting material is occurring faster than, or in competition with, the formation and subsequent reduction of the imine intermediate. This is a common chemoselectivity issue in direct reductive amination.[4][5]

Causality & Solutions:

The choice of reducing agent and reaction conditions is paramount to favoring the desired pathway. Some reducing agents are too reactive and will reduce any available carbonyl group without discriminating.

dot

Caption: Competing pathways: Imine vs. direct ketone reduction.

Key Solutions:

  • Use a Selective Reducing Agent: The single most effective change is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is sterically hindered and less reactive than NaBH₄ or NaBH₃CN. It is particularly effective at reducing protonated iminium ions while being slow to react with ketones and aldehydes, making it ideal for one-pot direct reductive aminations.[4]

  • Optimize the Solvent: Use an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) instead of protic solvents like methanol.[4] Protic solvents can participate in hydrogen bonding and may not favor the dehydration step required for imine formation. DCE is often the solvent of choice for NaBH(OAc)₃ reductions.

  • Acid Catalysis: The reaction is often catalyzed by weak acid. The formation of the iminium ion is pH-dependent.[5] Adding a small amount of acetic acid (often used in conjunction with NaBH(OAc)₃) can accelerate imine formation, ensuring it is present for reduction.

Troubleshooting Guide: Summary Table

Observed Problem Probable Cause(s) Recommended Solution(s)
Dark brown/black product, difficult purification.Oxidation of the phenol moiety to form colored quinones.1. Run the reaction and work-up under an inert (N₂ or Ar) atmosphere. 2. Degas all solvents. 3. Use a mildly acidic work-up to avoid phenoxide formation.
Higher MW impurity detected (M + 70 amu).Over-alkylation of the secondary amine product to a tertiary amine.1. Use a slight excess (1.2-1.5 eq.) of cyclopropylmethylamine. 2. Add the reducing agent slowly. 3. Switch to an indirect, two-step procedure (pre-form imine, then reduce).
Low yield; isolation of 2-(1-hydroxypropyl)phenol.Premature reduction of the starting ketone. The reducing agent is not selective enough.1. Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) . 2. Change the solvent to an aprotic one like 1,2-dichloroethane (DCE). 3. Add a catalytic amount of acetic acid.
Complex mixture with unexpected isomers.Acid-catalyzed rearrangement of the cyclopropylmethyl group.1. Avoid strong acids. Use only catalytic amounts of weak acids (e.g., acetic acid). 2. Maintain moderate reaction temperatures.

Recommended Experimental Protocol

This protocol for direct reductive amination is optimized to minimize the side reactions discussed above.

Protocol: Direct Reductive Amination using Sodium Triacetoxyborohydride

dot

Protocol_Workflow start 1. Setup & Reagents mix 2. Combine Ketone & Amine in DCE under N₂ start->mix stir 3. Stir at RT for 20-30 min mix->stir add_reductant 4. Add NaBH(OAc)₃ in portions stir->add_reductant react 5. Monitor Reaction (TLC/LC-MS) until complete add_reductant->react quench 6. Quench Reaction (sat. NaHCO₃) react->quench extract 7. Aqueous Work-up & Extraction quench->extract purify 8. Dry & Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: Optimized workflow for direct reductive amination.

Materials:

  • 2-Hydroxypropiophenone (1.0 eq.)

  • Cyclopropylmethylamine (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxypropiophenone (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.1 M solution.

  • Add cyclopropylmethylamine (1.2 eq.) and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and imine intermediates.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution in portions over 15-20 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with an organic solvent (DCE or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol.

References

  • Klyushin, A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Google Patents. US4264527A - Process for the preparation of cyclopropylmethyl-n-propylamine.
  • Google Patents.
  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. [Link]

  • Google Patents. US4275238A - Process for the preparation of cyclopropylmethyl-n-propylamine.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Gounder, R., & Iglesia, E. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.
  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Yan, L., Liu, X.-X., & Fu, Y. (2016). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. Catalysis Science & Technology. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Yan, L., et al. (2016). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Publishing. [Link]

  • Google Patents.
  • Saha, G. C., et al. (2018). Alkylation of Phenol with n-Alcohols (C5-C7) in the Presence of Sulphuric Acid. ResearchGate. [Link]

  • Jaya Santhi, R., et al. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica. [Link]

  • Google Patents.
  • Ornstein, P. L., et al. (1992). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. [Link]

  • Aieb, W., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs. [Link]

  • Google Patents. KR20080097494A - 2-cyclopropyl-6-methylphenol.
  • Google Patents.
  • Girek, Z., et al. (2020). Purification and characterization of polyphenol oxidase from purslane. Food Science and Technology. [Link]

  • Ali, M., et al. (2016). Partial purification and characterisation of polyphenol oxidase from tomatoes (solanum lycopersicum). International Food Research Journal. [Link]

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Validation & Comparative

Reproducibility of experiments involving 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reproducibility challenges associated with 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol , a lipophilic phenolic amine often utilized as a probe in receptor pharmacology (structurally analogous to ortho-substituted phenethylamines and opioid ligand fragments).

Due to the specific structural features—an oxidizable phenol group, a basic amine, and a lipophilic cyclopropylmethyl (CPM) moiety—this compound presents unique handling difficulties that lead to high inter-lab variability. This guide provides a standardized, self-validating framework for synthesis, handling, and assay performance.

Executive Summary & Performance Comparison

The Core Challenge: Reproducibility in experiments involving 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is frequently compromised by two factors: oxidative instability of the electron-rich phenol ring and non-specific binding (NSB) driven by the lipophilic CPM group.

Performance Matrix: The following table compares this compound against standard receptor ligands (e.g., Naltrexone, Ketazocine) to highlight where specific protocol adjustments are required.

Feature2-{1-[(Cyclopropylmethyl)amino]propyl}phenolStandard Ligand (e.g., Naltrexone)Implication for Reproducibility
Chemical Stability Moderate/Low (Prone to quinone formation)High (Stable morphinan core)Critical: Requires antioxidant buffers (Ascorbate/EDTA).
Solubility (pH 7.4) Low (Lipophilic amine, logP ~3-4)ModerateCritical: Risk of precipitation in assay buffer; requires DMSO stock.
Plastic Adsorption High (CPM group + amine)Low/ModerateCritical: Use glass/silanized vials; avoid polystyrene.
pKa (Amine) ~9.0–9.5 (Est.)~8.4Insight: Protonated at physiological pH; drives ionic interactions but also NSB.
Expert Insight: The "Hidden" Variable

The most common source of error is stock solution degradation . Unlike stable standards, this phenol derivative can undergo slow oxidation to colored quinone species in DMSO if stored improperly, altering apparent binding affinity (


) and potency (

).

Synthesis & Purification: The Foundation of Reproducibility

To ensure experimental validity, the compound must be synthesized with high fidelity. Commercial batches often contain trace metal catalysts that accelerate oxidation.

Optimized Synthesis Protocol (Reductive Amination)

Objective: Synthesize 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol via reductive amination of 2-propionylphenol.

Reagents:

  • Precursor A: 2-Hydroxypropiophenone (2-Propionylphenol)

  • Precursor B: Cyclopropylmethylamine

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-hydroxypropiophenone (1.0 eq) and cyclopropylmethylamine (1.1 eq) in DCE under Argon. Add activated molecular sieves (4Å) to scavenge water. Stir for 2 hours at room temperature.

    • Why? Removing water drives the equilibrium toward the imine.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT overnight.

    • Why STAB? It is milder than

      
       and prevents reduction of the ketone before imine formation.
      
  • Quench & Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification (Crucial): Flash chromatography (Silica). Eluent: Hexane/EtOAc with 1% Triethylamine .

    • Why Triethylamine? Prevents the amine product from streaking or binding irreversibly to acidic silica sites.

  • Salt Formation: Convert to HCl salt immediately for stability. Dissolve free base in diethyl ether; add 2M HCl in ether. Filter the precipitate.

Visualization: Synthesis Logic

SynthesisFlow cluster_0 Critical Control Point: Moisture & pH Start 2-Propionylphenol + CPM-Amine Imine Intermediate Imine Species Start->Imine -H2O (Sieves) Reduction Reduction (STAB/DCE) Imine->Reduction Reductive Amination Product Crude Product (Free Base) Reduction->Product Workup Purification Purification (Silica + Et3N) Product->Purification Remove Impurities Salt Final HCl Salt (Stable) Purification->Salt HCl/Ether

Caption: Step-wise reductive amination pathway emphasizing moisture control and salt formation for stability.

Handling & Assay Protocols

A. Storage and Solubilization
  • Solid State: Store HCl salt at -20°C under Argon. Hygroscopic—equilibrate to RT before opening.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

    • Validation: Check color. Yellow/Orange indicates oxidation (quinone formation). Discard if colored.

    • Shelf Life: Max 1 month at -20°C.

  • Working Solution: Dilute into assay buffer immediately before use. Do not store dilute aqueous solutions (rapid adsorption to walls).

B. Receptor Binding Assay (Minimizing NSB)

When using this ligand in radioligand binding assays (e.g., vs.


-Diprenorphine or similar), follow this "Low-Adsorption" protocol.
  • Buffer Composition:

    • 50 mM Tris-HCl, pH 7.4.

    • Add 0.1% BSA (Bovine Serum Albumin): Acts as a carrier protein to prevent the lipophilic ligand from sticking to the plate.

    • Add 1 mM EDTA + 100 µM Ascorbic Acid: Prevents oxidation of the phenol ring during the 60-90 min incubation.

  • Plate Type: Use Glass-coated or Low-binding Polypropylene plates. Never use standard polystyrene.

  • Filtration: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) for 2 hours.

    • Why? The positively charged PEI reduces non-specific binding of the basic amine ligand to the glass fiber filter.

Visualization: Assay Reliability Loop

AssayLoop Stock DMSO Stock (10 mM) Dilution Aqueous Dilution (+BSA/Ascorbate) Stock->Dilution Avoid Precipitation Incubation Receptor Binding (Glass/Low-bind) Dilution->Incubation Prevent Oxidation Filtration Harvesting (PEI-coated Filters) Incubation->Filtration Equilibrium Reached Data Reliable Ki/EC50 Filtration->Data Signal/Noise Optimized Data->Stock QC Check (If Ki shifts >3x)

Caption: Workflow to minimize artifacts: Antioxidants in dilution and PEI-coating in filtration are mandatory.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
High Non-Specific Binding (>50%) Ligand sticking to filters/walls.Increase BSA to 0.5%; Ensure PEI soak >2h.
Yellow Assay Buffer Phenol oxidation.Fresh buffers with Ascorbic Acid; Degas buffers.
Inconsistent IC50/Ki Precipitation of ligand.Check solubility limit; ensure DMSO <1% final.
Loss of Potency Degradation of stock.Analyze stock by HPLC; Resynthesize if purity <98%.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

    • Context: Standard protocol for the synthesis of secondary amines (Step 2).
  • Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at G-protein-coupled receptors." British Journal of Pharmacology. Link

    • Context: Authoritative guide on minimizing NSB and optimizing buffer conditions (Step 3B).
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

    • Context: Explains the risk of phenol oxidation (quinones) causing false positives/artifacts.
  • Strange, P. G. (1998). "Use of the Cytosensor Microphysiometer for Analysis of Drug Action at G-protein-coupled Receptors." Methods in Molecular Biology. Link

    • Context: Protocols for handling lipophilic amine ligands in functional assays.

Safety Operating Guide

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol , a specialized phenolic amine likely encountered in pharmaceutical research or drug development.

As a specific Safety Data Sheet (SDS) for this exact structure is often unavailable in public repositories due to its nature as a research intermediate or novel ligand, this guide applies the Precautionary Principle . It categorizes the substance based on its functional groups (Phenol + Secondary Amine) and structural analogs (e.g., substituted phenethylamines), mandating the highest level of containment and hazardous waste management.

Hazard Identification & Waste Characterization

Before disposal, the waste generator must characterize the material. For this compound, the hazards are derived from its pharmacophore and chemical structure.

Hazard Category Risk Assessment RCRA Classification Logic (USA)
Toxicity (Acute) High. Phenolic amines often exhibit high biological activity (opioid/monoamine receptor affinity). Treat as Acutely Toxic .[1][2]Unlisted Hazardous Waste. Unless toxicity characteristic leaching procedure (TCLP) proves otherwise, manage as Toxic .
Corrosivity Moderate to High. The phenolic hydroxyl group is weakly acidic; the amine is basic. Free base forms can cause chemical burns.D002 (Corrosive) if pH

2 or

12.5 (aqueous).
Environmental High. Phenols are toxic to aquatic life.[3]Marine Pollutant. Do not release to drains/sewer.
Physical State Likely a Crystalline Solid (as salt) or Viscous Liquid (as free base).Determines container type (Solid vs. Liquid waste).

Pre-Disposal Handling & Stabilization

Do not dispose of this chemical down the drain. Neutralization in the lab is not recommended for this specific compound due to the risk of generating more toxic byproducts or exothermic reactions.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 HEPA respirator if handling powders. Work strictly in a Chemical Fume Hood .

  • Skin: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Butyl Rubber or Viton (Phenols penetrate standard nitrile rapidly).

  • Eyes: Chemical splash goggles + Face shield if handling liquid stock >100 mL.

Waste Stream Decision Workflow

The following logic gate ensures the chemical is routed to the correct waste stream, preventing dangerous incompatibilities (e.g., mixing with oxidizers).

Waste_Disposal_Workflow Start Waste Material: 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol State_Check Determine Physical State Start->State_Check Is_Solid Solid / Powder State_Check->Is_Solid Crystalline/Salt Is_Liquid Liquid / Solution State_Check->Is_Liquid Dissolved/Free Base Solid_Pack Double Bag (4-mil Poly) Place in Wide-Mouth HDPE Jar Is_Solid->Solid_Pack Solvent_Check Identify Solvent Base Is_Liquid->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, DMSO, Water) Solvent_Check->NonHalogenated No Halogens Stream_A Stream A: Halogenated Organic Waste (Incineration) Halogenated->Stream_A Stream_B Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalogenated->Stream_B Stream_C Stream C: Solid Hazardous Waste (Destruction) Solid_Pack->Stream_C

Figure 1: Decision tree for segregating phenolic amine waste based on physical state and solvent carrier.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Substance (Pure)
  • Containment: Transfer the solid substance into a clear, wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-{1-[(Cyclopropylmethyl)amino]propyl}phenol" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Corrosive.[2][4]

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Dispose of the wipe in the Solid Hazardous Waste bin (Stream C), not regular trash.

Scenario B: Disposal of Liquid Solutions
  • Segregation: Ensure the waste container does NOT contain:

    • Oxidizing agents (Peroxides, Nitric Acid)

      
       Risk of violent reaction with the amine.
      
    • Acids

      
       Will cause exothermic salt formation (manageable but best avoided in waste drums).
      
  • Pouring: Use a funnel in a fume hood. Fill the waste container only to 90% capacity to allow for expansion.

  • Rinsing: Triple-rinse the original empty reagent bottle with a compatible solvent (e.g., Ethanol). Add the rinsate to the liquid waste container.

    • Note: The empty original container can only be discarded as trash if triple-rinsed and the label is defaced.[5]

Scenario C: Spill Cleanup (Small Scale < 50 mL/g)
  • Isolate: Evacuate the immediate area.

  • PPE: Don Butyl gloves and N95 mask.

  • Absorb:

    • Liquids: Use Vermiculite or Universal Spill Pads . Do not use paper towels (combustible).

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Phenolic Amine."

Regulatory & Compliance Framework

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, this material is likely a "Characteristic Waste" if it exhibits toxicity or corrosivity. Since it is not explicitly U-listed or P-listed, it must be profiled by the waste vendor.

  • Destruction Method: The only acceptable final disposal method for this compound is High-Temperature Incineration . This ensures the complete breakdown of the phenol ring and the amine structure, preventing environmental bioaccumulation.

  • Storage Limit: Do not store waste in the lab for more than 90 days (Satellite Accumulation Area rules).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

  • PubChem. (n.d.). Compound Summary: Phenol Derivatives and Safety. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.